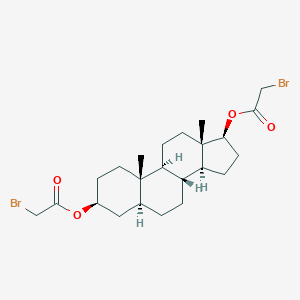

5alpha-Dihydrotestosterone 3,17-bromoacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

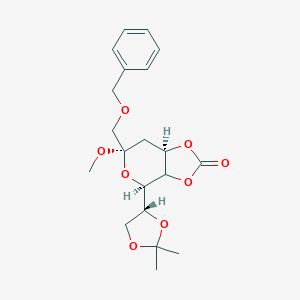

5alpha-Dihydrotestosterone 3,17-bromoacetate, also known as 3,17-BDA, is a synthetic androgen that has been widely used in scientific research. It is a modified form of dihydrotestosterone (DHT) with a bromoacetate ester at the 3 and 17 positions. This modification enhances the stability and bioavailability of the compound, making it a useful tool for studying androgen receptor (AR) signaling pathways.

Mecanismo De Acción

Upon binding to the AR, 5alpha-Dihydrotestosterone 3,17-bromoacetate induces conformational changes that allow for the recruitment of coactivators and the initiation of gene transcription. This leads to the regulation of various physiological processes, including muscle growth, bone density, and sexual differentiation.

Efectos Bioquímicos Y Fisiológicos

Studies have shown that 5alpha-Dihydrotestosterone 3,17-bromoacetate can induce anabolic effects on skeletal muscle and bone tissue, making it a potential treatment for conditions such as osteoporosis and muscle wasting. It has also been shown to affect the development of male sexual characteristics and the regulation of prostate cancer cell growth.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using 5alpha-Dihydrotestosterone 3,17-bromoacetate in lab experiments is its high affinity and selectivity for the AR, which allows for precise manipulation of androgen signaling pathways. However, its synthetic nature and potential for off-target effects must be taken into consideration when interpreting results.

Direcciones Futuras

1. Investigating the potential therapeutic applications of 5alpha-Dihydrotestosterone 3,17-bromoacetate in treating conditions such as osteoporosis and muscle wasting.

2. Examining the role of androgen signaling in the development and progression of prostate cancer.

3. Studying the effects of 5alpha-Dihydrotestosterone 3,17-bromoacetate on other physiological processes, such as metabolism and immune function.

4. Developing new synthetic androgen compounds with enhanced selectivity and bioavailability.

5. Investigating the potential of using 5alpha-Dihydrotestosterone 3,17-bromoacetate as a tool for studying the molecular mechanisms of androgen signaling in various tissues and cell types.

Métodos De Síntesis

The synthesis of 5alpha-Dihydrotestosterone 3,17-bromoacetate involves several steps, including the protection of the hydroxyl groups at the 3 and 17 positions with acetyl groups, the bromination of the 3 position, and the esterification of the 3 and 17 positions with bromoacetic acid. The final product is obtained through purification and characterization processes.

Aplicaciones Científicas De Investigación

5alpha-Dihydrotestosterone 3,17-bromoacetate has been used extensively in scientific research to investigate the role of androgen signaling in various physiological processes. It has been shown to bind to the AR with high affinity and selectivity, making it a valuable tool for studying AR-mediated gene expression and protein interactions.

Propiedades

Número CAS |

121520-97-6 |

|---|---|

Nombre del producto |

5alpha-Dihydrotestosterone 3,17-bromoacetate |

Fórmula molecular |

C23H34Br2O4 |

Peso molecular |

534.3 g/mol |

Nombre IUPAC |

[(3S,5S,8R,9S,10S,13S,14S,17S)-17-(2-bromoacetyl)oxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-bromoacetate |

InChI |

InChI=1S/C23H34Br2O4/c1-22-9-7-15(28-20(26)12-24)11-14(22)3-4-16-17-5-6-19(29-21(27)13-25)23(17,2)10-8-18(16)22/h14-19H,3-13H2,1-2H3/t14-,15-,16-,17-,18-,19-,22-,23-/m0/s1 |

Clave InChI |

ZJOSZVQQVZODIK-OENGMGLDSA-N |

SMILES isomérico |

C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4OC(=O)CBr)C)OC(=O)CBr |

SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCC4OC(=O)CBr)C)OC(=O)CBr |

SMILES canónico |

CC12CCC(CC1CCC3C2CCC4(C3CCC4OC(=O)CBr)C)OC(=O)CBr |

Sinónimos |

5 alpha-androstan-3,17-dibromoacetyloxy 5 alpha-dihydrotestosterone 3,17-bromoacetate 5-dihydrotestosterone 3,17-bromoacetate DHT-3,17-bromoacetate |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,7-Dihydroindolo[2,3-b]carbazole](/img/structure/B50162.png)